molecular formula C26H28N4O3 B11002090 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B11002090
M. Wt: 444.5 g/mol
InChI Key: XJROERXQFQXDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a hybrid molecule combining a tetrahydrocarbazole scaffold linked via an acetamide bridge to a 3-isopropyl-4-oxo-phthalazinone moiety.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C26H28N4O3/c1-15(2)30-26(32)19-8-5-4-7-17(19)23(29-30)14-24(31)27-22-10-6-9-18-20-13-16(33-3)11-12-21(20)28-25(18)22/h4-5,7-8,11-13,15,22,28H,6,9-10,14H2,1-3H3,(H,27,31)

InChI Key

XJROERXQFQXDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide likely involves multiple steps, including the formation of the carbazole and phthalazinone moieties, followed by their coupling through an acetamide linkage. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide could undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which could modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations without degrading the compound.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated analog.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Phthalazinone Moieties

Table 1: Key Phthalazinone Derivatives
Compound Name/ID Core Structure Substituents/Modifications Biological Activity Reference
Target Compound Carbazole + Phthalazinone 6-Methoxy (carbazole); 3-isopropyl (phthalazinone) Hypothesized antitumor activity
4b, 4c, 4d () Oxadiazole-thioacetamide + Phthalazinone Sulfamoylphenyl (4b); p-Tolyl (4c); 4-Chlorophenyl (4d) Anti-proliferative (IC₅₀: 2–8 µM)
11, 12, 13 () Triazole-thioacetamide + Phthalazinone 3-Methyl (phthalazinone); Dichlorophenyl (amide) PARP-1 inhibition (IC₅₀: 0.3–1.2 µM)
6g () Oxadiazole + Naphthalene 4-Methoxybenzyl; carbothioate Not reported

Key Observations :

  • Oxadiazole vs. Carbazole Linkers: Compounds 4b–4d () use an oxadiazole-thioacetamide bridge to connect phthalazinone with aryl amines.
  • Substituent Effects : The 3-isopropyl group in the target compound may improve metabolic stability compared to 4d’s 4-chlorophenyl group (), which is prone to oxidative dehalogenation .

Carbazole-Containing Analogues

Table 2: Carbazole-Based Compounds
Compound Name/ID Core Structure Substituents/Modifications Biological Activity Reference
N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide () Carbazole + Acetamide 1-Oxo (carbazole); No phthalazinone Not reported
N-(4-((6-Methoxy-3,5-dioxo-2-phenyl-1,2,4-triazin-4(5H)-yl)methyl)thiazol-2-yl)acetamide () Triazinedione + Thiazole + Acetamide Methoxy; Phenyl-triazinedione Kinase inhibition (hypothesized)

Key Observations :

  • The target compound’s phthalazinone moiety distinguishes it from simpler carbazole-acetamide derivatives (). The addition of phthalazinone may confer dual mechanisms of action, such as topoisomerase inhibition alongside intercalation .
  • ’s triazinedione-thiazole hybrid highlights the role of heterocyclic diversity in modulating target selectivity. The target compound’s isopropyl-phthalazinone group may offer a unique steric profile for binding pocket accommodation .

Key Observations :

  • The target compound’s synthesis likely involves a straightforward amide coupling, contrasting with the multi-step cyclization required for oxadiazole-phthalazinones () .
  • Copper-catalyzed "click" chemistry () enables efficient triazole formation but is irrelevant to the target’s carbazole-phthalazinone architecture .

Pharmacological and Physicochemical Comparisons

Table 4: Pharmacokinetic and Bioactivity Profiles
Parameter Target Compound 4d () 11 ()
Molecular Weight ~470 g/mol (estimated) 415.84 g/mol 512.39 g/mol
LogP ~3.5 (predicted) 2.8 4.1
Key Bioactivity DNA intercalation + enzyme inhibition Anti-proliferative (IC₅₀: 5 µM) PARP-1 inhibition (IC₅₀: 0.3 µM)
Metabolic Stability High (isopropyl group resists oxidation) Moderate (chlorophenyl vulnerable) High (triazole-thio linkage)

Key Observations :

  • The target compound’s higher logP (vs. 4d) suggests improved membrane permeability, critical for CNS-targeting therapies.
  • Its hybrid structure may synergize carbazole’s intercalation with phthalazinone’s enzyme inhibition, unlike single-mechanism analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.